molecular formula C5H7ClN2O B1454844 3-Methyl-1,2-dihydropyrazin-2-one hydrochloride CAS No. 1803607-22-8

3-Methyl-1,2-dihydropyrazin-2-one hydrochloride

Cat. No.: B1454844
CAS No.: 1803607-22-8
M. Wt: 146.57 g/mol
InChI Key: VJVIQRXPCGPAJH-UHFFFAOYSA-N
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Description

3-Methyl-1,2-dihydropyrazin-2-one hydrochloride is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methyl-1H-pyrazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4-5(8)7-3-2-6-4;/h2-3H,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVIQRXPCGPAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CNC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1,2-dihydropyrazin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C5H8ClN3OC_5H_8ClN_3O. The presence of the hydrochloride form enhances its solubility in aqueous environments, facilitating biological assays. The compound features a dihydropyrazinone core which is pivotal for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of dihydropyrazinone compounds possess significant antimicrobial properties. For instance, related compounds have been evaluated against various bacterial strains, demonstrating effective inhibition at low concentrations.

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Research suggests that it may act through apoptosis induction in cancer cells and modulation of specific signaling pathways involved in cell proliferation and survival.

3. Analgesic and Anti-inflammatory Effects
Dihydropyrazinone derivatives have been reported to exhibit analgesic and anti-inflammatory activities. In vitro studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and analgesic effects.
  • Receptor Interaction: It can interact with various receptors in the body, modulating their activity and influencing physiological responses.
  • Cell Signaling Modulation: The compound may impact cell signaling pathways that regulate apoptosis and cell growth, particularly in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
AnalgesicInhibits COX enzymes
Anti-inflammatoryReduces inflammation markers

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochlorideContains a piperidine ringNotable antimicrobial activity
This compoundDihydropyrazinone coreAntimicrobial, anticancer

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various dihydropyrazinone derivatives against clinical isolates. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus.

Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests potential for development as an anticancer agent.

Scientific Research Applications

Therapeutic Applications

  • Antitumor Activity : Research indicates that derivatives of 1,2-dihydropyrazin-2-one, including 3-methyl variants, exhibit cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that certain substituted dihydropyrazinones showed significant cytotoxicity towards HCT116 and HeLa cells, suggesting potential as anticancer agents .
  • Opioid Mimetic Development : The compound has been explored for its role in constructing potent opioid mimetics. Specifically, derivatives with aminoalkyl substitutions have been identified as effective in creating selective and long-acting opioid analogs . This application is crucial for developing new pain management therapies with reduced side effects.
  • Neurological Disorders : Compounds similar to 3-methyl-1,2-dihydropyrazin-2-one have been investigated for their potential therapeutic effects on neurological disorders such as Parkinson's disease and multiple sclerosis. The mechanisms involve modulation of neurotransmitter systems, particularly through AMPA receptor antagonism .

Mechanistic Studies

Research into the formation and reactivity of 1,2-dihydropyrazin-2-one derivatives has provided insights into their chemical behavior. A study focusing on the catalytic hydrogenation process revealed that specific structural modifications can lead to varied reactivity profiles, which is essential for optimizing drug design .

Environmental and Safety Considerations

Given the compound's potential applications in pharmaceuticals, understanding its environmental impact and safety profile is crucial. Studies on heterocyclic amines have highlighted the importance of assessing mutagenicity and carcinogenicity associated with various derivatives . The implications for human health necessitate rigorous testing protocols during development.

Data Table: Summary of Applications

Application AreaDescriptionReference
Antitumor ActivityExhibits cytotoxic effects on cancer cell lines (HCT116, HeLa)
Opioid Mimetic DevelopmentUseful in constructing selective opioid analogs
Neurological DisordersPotential therapeutic effects on diseases like Parkinson's and multiple sclerosis
Mechanistic StudiesInsights into chemical reactivity and formation mechanisms
Environmental ImpactAssessment of mutagenicity and carcinogenicity of derivatives

Case Studies

  • Cytotoxicity Assays : A notable study evaluated the cytotoxic effects of various 3-methyl-1,2-dihydropyrazin-2-one derivatives on cancer cell lines using MTT assays. Results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics .
  • Opioid Receptor Binding Studies : Another investigation utilized radiolabeled ligands to assess the binding affinity of synthesized opioid mimetics derived from 3-methyl-1,2-dihydropyrazin-2-one. The findings supported the hypothesis that these compounds could serve as leads for new analgesic drugs .
  • Neuroprotective Effects : In vivo studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis, indicating their potential utility in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Methyl-1,2-dihydropyrazin-2-one hydrochloride with high purity?

  • Methodological Answer : A common approach involves acid-catalyzed cyclization of precursors such as hydrazine derivatives. For example, hydrochloric acid in dioxane can deprotect intermediates (e.g., removing tert-butoxycarbonyl groups) to yield hydrochloride salts, as demonstrated in analogous syntheses of methyl esters . Alternative pathways include thiadiazole ring formation via carbohydroazide intermediates, though reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Combine ¹H-NMR (to identify methyl groups and dihydropyrazine protons, δ ~3.8–9.0 ppm) with X-ray crystallography for unambiguous confirmation of the zwitterionic or hydrochloride form. For example, NMR data from similar compounds (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) show characteristic shifts for methyl and amine protons . Mass spectrometry (HRMS) and elemental analysis further validate molecular weight and purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer : Batch-to-batch variability often stems from incomplete deprotection or solvent effects. Monitor reaction progress via HPLC (using C18 columns and UV detection at 254 nm) to track intermediate conversion. For instance, impurity profiles in pharmaceutical analogs (e.g., articaine derivatives) highlight the need for rigorous control of reaction time and acid stoichiometry . Adjusting HCl concentration (e.g., using 4M HCl/dioxane) and post-reaction purification (e.g., recrystallization from ethanol) can improve consistency .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, analyzing degradation products via LC-MS. Hydrochloride salts are typically stable in acidic conditions but may hydrolyze in alkaline media, as seen in related dihydroquinoxalinone hydrochlorides .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. For zwitterionic analogs (e.g., triazolium dinitromethylylide), friction and impact sensitivities should also be assessed if explosive properties are suspected .

Q. How can impurity profiling be systematically performed for this compound?

  • Methodological Answer : Employ HPLC-MS with a gradient elution method (e.g., 0.1% formic acid in acetonitrile/water) to detect and quantify impurities. Reference standards for structurally related hydrochlorides (e.g., ofloxacin N-oxide hydrochloride) demonstrate that impurities often arise from incomplete alkylation or oxidation . Quantify limits using ICH guidelines (e.g., ≤0.15% for unknown impurities).

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

  • Methodological Answer : Solubility variations often arise from polymorphic forms or counterion effects. Characterize the solid-state form via powder XRD and DSC. For example, hydrochloride salts of methylphenidate exhibit distinct solubility profiles depending on crystallinity . Use saturated shake-flask methods under controlled temperature (±0.5°C) to ensure reproducibility.

Experimental Design Considerations

Q. What precautions are critical when handling this compound in aqueous reactions?

  • Methodological Answer : Hydrochloride salts are hygroscopic; store under inert gas (N₂/Ar) and use anhydrous solvents for moisture-sensitive steps. In aqueous media, maintain pH <5 to prevent freebase formation, as seen in chloro-methylbenzene diamine hydrochloride analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,2-dihydropyrazin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-1,2-dihydropyrazin-2-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.